molecular formula C5H5BrS2 B13076373 (4-Bromothiophen-2-yl)methanethiol

(4-Bromothiophen-2-yl)methanethiol

Cat. No.: B13076373
M. Wt: 209.1 g/mol
InChI Key: JJFMZLGLNKPDAW-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methanethiol: is a chemical compound with the molecular formula C5H5BrS2 and a molecular weight of 209.13 g/mol . This compound is known for its unique properties and has gained attention in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (4-Bromothiophen-2-yl)methanethiol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .

Scientific Research Applications

Chemistry: (4-Bromothiophen-2-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems. It can serve as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of electronic materials.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methanethiol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and activity, depending on the specific biological context.

Comparison with Similar Compounds

    (4-Bromothiophen-2-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanethiol group.

    (4-Bromothiophen-2-yl)acetonitrile: This compound features a nitrile group instead of a methanethiol group.

Uniqueness: (4-Bromothiophen-2-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H5BrS2

Molecular Weight

209.1 g/mol

IUPAC Name

(4-bromothiophen-2-yl)methanethiol

InChI

InChI=1S/C5H5BrS2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2

InChI Key

JJFMZLGLNKPDAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CS

Origin of Product

United States

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